![molecular formula C15H14OS2 B14622324 Methanone, bis[3-(mercaptomethyl)phenyl]- CAS No. 59054-31-8](/img/structure/B14622324.png)
Methanone, bis[3-(mercaptomethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, bis[3-(mercaptomethyl)phenyl]- is an organic compound with the molecular formula C15H14OS2 It is characterized by the presence of two mercaptomethyl groups attached to a methanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, bis[3-(mercaptomethyl)phenyl]- typically involves the reaction of 3-(mercaptomethyl)benzaldehyde with a suitable methanone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the thiol groups. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of Methanone, bis[3-(mercaptomethyl)phenyl]- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, bis[3-(mercaptomethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The mercaptomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted methanone derivatives.
Applications De Recherche Scientifique
Methanone, bis[3-(mercaptomethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Methanone, bis[3-(mercaptomethyl)phenyl]- involves its interaction with various molecular targets. The thiol groups can form covalent bonds with proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanone, bis[4-(mercaptomethyl)phenyl]-
- Methanone, bis[2-(mercaptomethyl)phenyl]-
Uniqueness
Methanone, bis[3-(mercaptomethyl)phenyl]- is unique due to the specific positioning of the mercaptomethyl groups on the benzene ring, which can influence its reactivity and interaction with other molecules
Propriétés
Numéro CAS |
59054-31-8 |
|---|---|
Formule moléculaire |
C15H14OS2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
bis[3-(sulfanylmethyl)phenyl]methanone |
InChI |
InChI=1S/C15H14OS2/c16-15(13-5-1-3-11(7-13)9-17)14-6-2-4-12(8-14)10-18/h1-8,17-18H,9-10H2 |
Clé InChI |
LNIVOQRQMZDZIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CS)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)
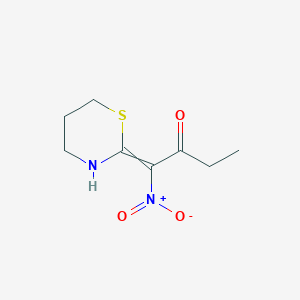
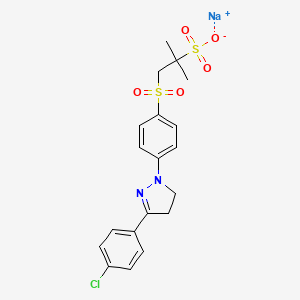
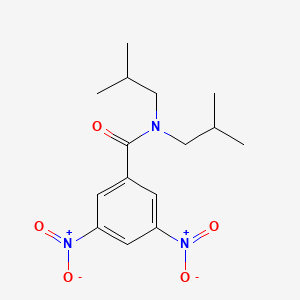

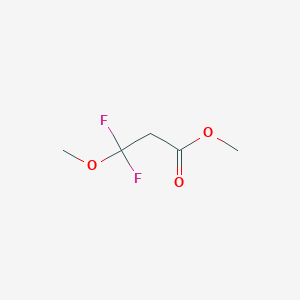

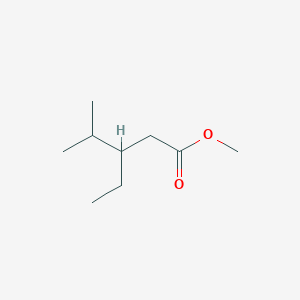
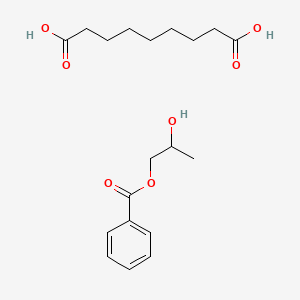

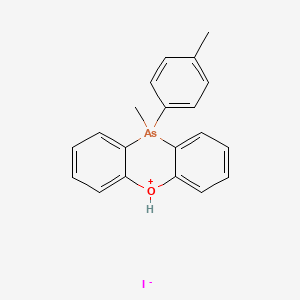

![4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide](/img/structure/B14622328.png)
